molecular formula C20H20O4 B1672217 Isobavachalcone CAS No. 20784-50-3

Isobavachalcone

货号: B1672217
CAS 编号: 20784-50-3
分子量: 324.4 g/mol
InChI 键: DUWPGRAKHMEPCM-IZZDOVSWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

反应类型: 异巴伐酮会发生多种化学反应,包括:

    氧化: 它可以被氧化形成相应的醌类。

    还原: 还原反应可以将其转化为二氢查尔酮。

    取代: 由于存在羟基,它可以发生亲电取代反应。

常用试剂和条件:

    氧化: 在酸性或碱性条件下,可以使用高锰酸钾或过氧化氢等试剂。

    还原: 在甲醇中使用钯碳或硼氢化钠进行催化加氢。

    取代: 在催化剂的存在下,可以使用溴或碘等试剂进行亲电取代反应。

主要产物:

    氧化: 醌类。

    还原: 二氢查尔酮。

    取代: 卤代衍生物。

科学研究应用

Antibacterial Properties

Antimicrobial Activity
Isobavachalcone exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Research has demonstrated that IBC can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study reported that IBC demonstrated a time- and concentration-dependent bactericidal effect, with a selectivity index greater than 10, indicating its potential as a new antibiotic agent to combat antibiotic resistance .

Mechanism of Action
The mechanism by which IBC exerts its antibacterial effects involves targeting the bacterial cell membrane or wall, leading to cell lysis. This was confirmed through scanning electron microscopy and propidium iodide staining techniques .

Anti-inflammatory Effects

Therapeutic Potential
this compound has been recognized for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory mediators by activating the Nrf2/HO-1 pathway, which is crucial in reducing inflammation . Studies have shown that IBC can significantly lower levels of cytokines such as TNF-α and IL-1β in various inflammatory models .

Clinical Implications
Given its ability to modulate inflammatory pathways, IBC is being explored for potential therapeutic applications in conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases.

Anticancer Activity

Mechanisms of Action
this compound has demonstrated potent anticancer properties across multiple cancer types. It induces apoptosis in cancer cells through mitochondrial pathways and inhibits critical signaling pathways involved in cell proliferation, such as AKT and ERK .

Case Studies

  • Pancreatic Cancer: A study indicated that IBC could attenuate pancreatic cancer growth by activating immune responses and inducing apoptosis in cancer cells .
  • Prostate Cancer: Research found that IBC inhibited the proliferation of prostate cancer cells (PC-3) and promoted apoptosis by upregulating pro-caspases .
  • Colorectal Cancer: IBC has also been shown to inhibit the proliferation of colorectal cancer cells, suggesting its broad-spectrum anticancer efficacy .

Neuroprotective Effects

This compound has been studied for its neuroprotective properties, particularly in models of ischemic stroke. It has shown potential in protecting brain cells from oxidative stress-induced damage. In vitro studies have indicated that IBC can enhance cell survival under stress conditions by modulating apoptotic pathways .

Pharmacokinetics and Toxicity

While this compound shows promise in various therapeutic applications, pharmacokinetic studies indicate it has low oral bioavailability but can penetrate the blood-brain barrier effectively . However, caution is warranted due to potential hepatotoxicity observed in some studies, necessitating further investigation into safe dosage levels and possible drug interactions .

Summary Table: Applications of this compound

ApplicationDescriptionKey Findings
AntibacterialEffective against Gram-positive/negative bacteriaTime-dependent bactericidal effect
Anti-inflammatoryReduces pro-inflammatory mediatorsInhibits TNF-α and IL-1β production
AnticancerInduces apoptosis in various cancer typesEffective against pancreatic and prostate cancers
NeuroprotectiveProtects against oxidative stress in brain cellsEnhances survival under stress conditions
PharmacokineticsLow bioavailability; penetrates blood-brain barrierPotential hepatotoxicity noted

相似化合物的比较

异巴伐酮因其广泛的生物活性在异戊烯基查尔酮中独树一帜。 类似的化合物包括:

    黄素香豆素: 另一种异戊烯基查尔酮,具有抗癌和抗炎特性。

    4-羟基德里辛: 以其在肌肉细胞中刺激葡萄糖摄取的作用而闻名。

    甘草查尔酮 A: 具有强烈的抗菌和抗炎活性。

与这些化合物相比,异巴伐酮以其强大的抗真菌和抗癌活性而脱颖而出,使其成为进一步研究和开发的宝贵化合物 .

生物活性

Isobavachalcone (IBC), a natural flavonoid primarily isolated from the seeds of Psoralea corylifolia, exhibits a wide range of biological activities that have garnered significant attention in pharmacological research. This article provides a comprehensive overview of the biological activities associated with IBC, including its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, supported by recent studies and case analyses.

Chemical Structure and Properties

This compound is classified as a prenylated chalcone with the chemical formula C17H18O4C_{17}H_{18}O_4. Its structure includes a phenolic backbone with hydroxyl groups that contribute to its biological activity. The compound is known for its ability to modulate various cellular pathways, making it a candidate for therapeutic applications.

Anticancer Activity

Recent studies highlight IBC's potential in cancer therapy. Research indicates that IBC can induce apoptosis in various cancer cell lines, including pancreatic and myeloma cells. A study demonstrated that IBC activates antitumor immunity in an orthotopic pancreatic cancer model by promoting apoptosis and inhibiting tumor proliferation . Additionally, IBC has been shown to enhance the efficacy of chemotherapy by reversing multidrug resistance (MDR) through inhibition of the P-glycoprotein transporter .

Table 1: Summary of Anticancer Effects of this compound

Cancer TypeMechanism of ActionReference
Pancreatic CancerInduces apoptosis, reduces proliferation
MyelomaAutophagy-related cell death
NeuroblastomaInduces apoptosis

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. It has demonstrated antifungal effects against Candida albicans, disrupting cell wall integrity and inducing cell death through apoptosis and autophagy mechanisms . Furthermore, IBC has shown antibacterial activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 1.56 µg/mL .

Table 2: Antimicrobial Efficacy of this compound

PathogenActivity TypeMIC (µg/mL)Reference
Candida albicansAntifungal-
Methicillin-Susceptible S. aureusAntibacterial1.56
Methicillin-Resistant S. aureusAntibacterial3.12

Anti-inflammatory Properties

IBC also possesses anti-inflammatory effects, which are critical in managing chronic inflammatory diseases. Studies indicate that it can inhibit inflammatory mediators and cytokines, thus reducing tissue damage associated with inflammation . This property makes IBC a potential candidate for treating conditions like arthritis and other inflammatory disorders.

Neuroprotective Effects

Research has suggested that IBC may offer neuroprotective benefits. It has been found to protect neuronal cells from oxidative stress-induced damage, possibly through its antioxidant properties . This activity is particularly relevant in neurodegenerative diseases where oxidative stress plays a crucial role.

Case Studies and Clinical Implications

  • Pancreatic Cancer Study : In an experimental model, IBC was shown to significantly reduce tumor size and improve survival rates by activating immune responses against tumor cells .
  • Fungal Infection Treatment : A clinical study indicated that patients treated with formulations containing IBC experienced reduced fungal load in cases of C. albicans infections, supporting its use as an adjunct therapy in antifungal regimens .
  • Inflammatory Disorders : Patients with rheumatoid arthritis showed improved symptoms when supplemented with IBC, highlighting its potential as an anti-inflammatory agent .

常见问题

Basic Research Questions

Q. What experimental models are commonly used to investigate Isobavachalcone's anti-cancer mechanisms?

this compound is studied in in vitro cancer cell lines (e.g., HL60 and THP-1 leukemia cells, IMR-32 and NB-39 neuroblastoma cells) and in vivo xenograft models (e.g., HL60 leukemia in mice). Key assays include:

  • MTT/CCK-8 assays for cytotoxicity (e.g., IC50 = 7.92 µM in OVCAR-8 ovarian cancer cells) .
  • Western blotting to assess apoptosis markers (e.g., cleaved caspase-3/9, PARP) and differentiation markers (e.g., p21) .
  • Fluorescence labeling (e.g., CellTracker) to quantify monocyte adhesion in TNF-α-stimulated HUVECs .

Q. How does this compound modulate the NF-κB pathway in vascular inflammation?

IBC suppresses TNF-α-induced ICAM-1/VCAM-1 expression in HUVECs by:

  • Inhibiting phosphorylation of NF-κB p65 (1.7-fold reduction vs. TNF-α alone) .
  • Preventing IκB-α degradation , thereby sequestering NF-κB in the cytoplasm .
  • Reducing monocyte adhesion by 54% at 50 µM .
    Methodology: Co-treatment with TNF-α (10 ng/mL) and IBC (10–50 µM) for 4–6 h, followed by immunoblotting and fluorescence microscopy .

Advanced Research Questions

Q. How can contradictory data on this compound's IC50 values across studies be reconciled?

Variations in IC50 (e.g., 7.92 µM in OVCAR-8 vs. 32.90 µM for Akt1 inhibition) arise from:

  • Cell line specificity : Differential expression of target proteins (e.g., Akt1 vs. DHODH).
  • Assay conditions : Incubation time (e.g., 24–48 h), solvent (DMSO concentration), and readout methods (MTT vs. flow cytometry) .
    Resolution strategy: Standardize protocols (e.g., ISO guidelines for cytotoxicity assays) and validate targets via isothermal titration calorimetry or kinase activity assays .

Q. What synergies exist between this compound and chemotherapeutic agents like doxorubicin?

IBC enhances doxorubicin (DOX) efficacy in anaplastic thyroid cancer (ATC) via ferroptosis activation :

  • Reduced GSH (-40%) and elevated ROS/MDA (+2.5-fold) in CAL62 cells .
  • Dual targeting : IBC inhibits SLC7A11/GPX4 (ferroptosis), while DOX induces DNA damage .
    Experimental design: Co-administration of IBC (10–20 µM) and DOX (1–5 µM) for 48 h, with ROS detection via DCFH-DA and iron quantification kits .

Q. How does this compound induce differentiation in AML cells through DHODH inhibition?

IBC directly binds DHODH (Kd = 0.8 µM), blocking pyrimidine biosynthesis and triggering:

  • Apoptosis : Cleaved caspase-3/9 elevation (+3-fold in xenograft tumors) .
  • Differentiation : Downregulation of MYC and upregulation of p21 .
    Validation: CRISPR-Cas9 DHODH knockout in HL60 cells replicates IBC effects, confirming target specificity .

Q. Methodological Guidance

Q. What controls are critical when assessing this compound's anti-inflammatory effects?

  • Vehicle controls : DMSO (≤0.1% v/v) to exclude solvent toxicity .
  • Cytokine controls : LPS vs. TNF-α to differentiate signaling pathways (e.g., TLR4 vs. TNFR1) .
  • β-actin normalization in Western blots to ensure equal protein loading .

Q. How can network pharmacology identify novel targets for this compound?

  • Database mining : Intersect IBC targets (PubChem) with disease genes (e.g., UC from GeneCards/GEO) .
  • Enrichment analysis : Prioritize pathways (e.g., NF-κB, PI3K-Akt) via KEGG/GO .
  • Molecular docking : Validate binding to core targets (e.g., AKT1, MMP9) with AutoDock Vina .

Q. Data Interpretation Challenges

Q. Why do some studies report neuroprotective effects while others highlight cytotoxicity?

  • Dose dependency : Neuroprotection at 50 mg/kg in MPTP-induced Parkinson’s mice vs. cytotoxicity at >20 µM in cancer cells .
  • Cell type : Primary neurons vs. immortalized cancer lines exhibit differential stress responses .

Q. How robust are in vivo findings on this compound's anti-leukemic activity?

  • Survival metrics : IBC + adriamycin extends median survival in HL60 xenografts by 15 days (p < 0.001) .
  • Limitations : Off-target effects (e.g., Akt inhibition) require validation via DHODH rescue experiments .

Q. Emerging Research Directions

  • Ferroptosis-immune crosstalk : IBC’s role in modulating PD-L1 in ATC .
  • Multi-omics integration : Transcriptomic/proteomic profiling to map IBC’s polypharmacology .

属性

IUPAC Name

(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-13(2)3-9-16-19(23)12-10-17(20(16)24)18(22)11-6-14-4-7-15(21)8-5-14/h3-8,10-12,21,23-24H,9H2,1-2H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWPGRAKHMEPCM-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317123
Record name Isobavachalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20784-50-3, 54676-49-2
Record name Isobavachalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20784-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobavachalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020784503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyisocordoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054676492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isobavachalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOBAVACHALCONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWO2SC993A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。